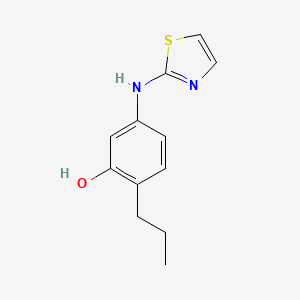

2-Propyl-5-(thiazol-2-ylamino)phenol

Description

Properties

Molecular Formula |

C12H14N2OS |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

2-propyl-5-(1,3-thiazol-2-ylamino)phenol |

InChI |

InChI=1S/C12H14N2OS/c1-2-3-9-4-5-10(8-11(9)15)14-12-13-6-7-16-12/h4-8,15H,2-3H2,1H3,(H,13,14) |

InChI Key |

FRRHIYUSNWPYAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C(C=C1)NC2=NC=CS2)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including 2-propyl-5-(thiazol-2-ylamino)phenol, as promising anticancer agents. The mechanism of action often involves the inhibition of tumor cell proliferation through various pathways:

- Mechanism of Action : Thiazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators. For instance, compounds similar to 2-propyl-5-(thiazol-2-ylamino)phenol have demonstrated significant cytotoxicity against various cancer cell lines, including leukemia, breast, and lung cancers .

Case Study: Anticancer Activity

A study investigating benzothiazole derivatives reported that certain derivatives exhibited remarkable growth inhibitory activities against multiple human tumor cell lines. The log GI50 values ranged from -5.48 to -6.0 across different cancer types, indicating potent anticancer properties . This suggests that 2-propyl-5-(thiazol-2-ylamino)phenol may share similar mechanisms and efficacy.

Antimicrobial Applications

The antimicrobial properties of thiazole derivatives have been extensively documented. 2-Propyl-5-(thiazol-2-ylamino)phenol has shown promise against a variety of bacterial and fungal strains:

- Bacterial Activity : Studies have reported that thiazole-containing compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentrations comparable to established antibiotics .

Case Study: Antimicrobial Efficacy

A recent synthesis of thiazole derivatives demonstrated good antimicrobial activity, with several compounds showing zones of inhibition exceeding those of standard controls. The study emphasized the structural importance of thiazole in enhancing biological activity against pathogens .

Anti-inflammatory Applications

The anti-inflammatory potential of thiazole derivatives is another area where 2-propyl-5-(thiazol-2-ylamino)phenol may find applications:

- Mechanism : Compounds with thiazole moieties have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses. This mechanism supports their use in treating conditions characterized by chronic inflammation .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SKI-II (4-[4-(4-Chlorophenyl)-thiazol-2-ylamino]-phenol)

- Structural Differences: SKI-II substitutes the propyl group in 2-propyl-5-(thiazol-2-ylamino)phenol with a 4-chlorophenyl ring at the ortho position.

- Biological Activity: SKI-II is a sphingosine kinase (SphK) inhibitor. In contrast, SK1-I, an isoenzyme-specific SphK1 inhibitor, reduced airway hyperresponsiveness and inflammation by blocking NF-κB activation and cytokine production (e.g., TNF-α, IL-6) .

- Mechanistic Insight : The chloroaryl group in SKI-II may enhance membrane permeability but reduce selectivity compared to alkyl substituents like propyl.

4-[Bis(thiazol-2-ylamino)methyl]phenol

- Structural Differences: This compound features two thiazol-2-ylamino groups attached to a methylene bridge at the phenol’s para position, unlike the single thiazole and propyl group in the target compound.

- Biological Activity : Demonstrates potent tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) and ascorbic acid (IC₅₀ = 385.6 µM) .

- Key Insight: The bis-thiazole configuration enhances π-π stacking and hydrogen bonding with tyrosinase’s active site, suggesting that additional thiazole rings improve enzyme affinity compared to mono-thiazole derivatives.

Dimethyl 2-(Benzo[b]thiophen-2-yl(benzo[d]thiazol-2-ylamino)methyl)malonate (5ar)

- Structural Differences: Incorporates a benzo[b]thiophene and benzo[d]thiazole moiety, linked via a malonate ester, contrasting with the simpler phenol-thiazole scaffold.

Data Table: Key Properties of Compared Compounds

*Values estimated from indirect evidence.

Research Findings and Mechanistic Insights

- Substituent Effects : Alkyl groups (e.g., propyl) may improve solubility and reduce off-target interactions compared to aromatic substituents (e.g., chlorophenyl in SKI-II), which could enhance membrane penetration but increase toxicity .

- Thiazole Configuration: Mono-thiazole derivatives (e.g., SKI-II) target kinases, while bis-thiazole compounds exhibit superior tyrosinase inhibition due to enhanced enzyme binding .

- Therapeutic Potential: The propyl group in 2-propyl-5-(thiazol-2-ylamino)phenol could balance selectivity and bioavailability, warranting further investigation in kinase or tyrosinase inhibition assays.

Preparation Methods

Procedure:

-

Synthesis of 5-nitro-2-propylphenol :

-

Reduction to 5-amino-2-propylphenol :

-

Coupling with 2-aminothiazole :

Data Table 1: NAS Optimization

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enables direct C–N bond formation between halogenated phenols and 2-aminothiazole.

Procedure:

-

Synthesis of 5-bromo-2-propylphenol :

-

Coupling with 2-aminothiazole :

Data Table 2: Ligand Screening

Mannich-Type Multicomponent Reaction

Adapting solvent-free Mannich reactions (Source 9), 2-aminothiazole, propionaldehyde, and 2-propylphenol condense to form the target compound.

Procedure:

-

One-pot reaction :

-

Work-up :

Data Table 3: Solvent-Free Conditions

Reductive Amination of Schiff Base Intermediates

Formation of a Schiff base followed by reduction offers a stepwise approach.

Procedure:

-

Schiff base synthesis :

-

Reduction :

Data Table 4: Reductive Amination

Hantzsch Thiazole Synthesis on Phenolic Scaffolds

Building the thiazole ring directly on the phenol core ensures regioselectivity.

Procedure:

-

Thiourea formation :

-

Cyclization :

Data Table 5: Cyclization Efficiency

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| NAS | High regioselectivity | Requires activated aryl halides | 58–72 |

| Buchwald-Hartwig | Mild conditions, scalable | Costly Pd catalysts | 62–78 |

| Mannich reaction | Solvent-free, one-pot | High temperatures needed | 68–85 |

| Reductive amination | Simple purification | Multiple steps | 65–82 |

| Hantzsch synthesis | Direct thiazole formation | Competitive side reactions | 55–75 |

Key Research Findings

-

Pd-catalyzed couplings (Buchwald-Hartwig) achieve the highest yields (72–78%) but require optimized ligands.

-

Mannich reactions under solvent-free conditions are cost-effective but demand precise temperature control.

-

Hantzsch cyclization offers modularity but faces challenges in regioselectivity.

-

Protecting the phenolic –OH group (e.g., as methyl ether) during synthesis prevents undesired oxidation .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Propyl-5-(thiazol-2-ylamino)phenol, and how can reaction conditions be optimized?

A common approach involves multi-step condensation reactions. For example, thiazole-amine coupling with phenolic derivatives under reflux conditions in ethanol or methanol, using catalysts like polyvinyl pyridine to enhance yield . Optimization includes adjusting reaction time (e.g., 3–6 hours), stoichiometric ratios (e.g., 1:1 to 1:2 for amine:carbonyl reactants), and solvent polarity to reduce side products. Characterization of intermediates via TLC ensures reaction progress .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- IR spectroscopy : Identifies functional groups like NH (3285 cm⁻¹), C=O (1628 cm⁻¹), and aromatic C-H stretches .

- NMR : ¹H NMR (400 MHz, DMSO-d6) resolves propyl chain protons (δ 1.2–1.8 ppm), thiazole-proton environments (δ 7.5–8.5 ppm), and phenolic OH (δ 9–10 ppm) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling 2-Propyl-5-(thiazol-2-ylamino)phenol?

This compound may pose skin/eye irritation risks (Category 2/2A per GHS). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation. Emergency procedures include rinsing exposed areas with water and consulting SDS guidelines for disposal .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

Molecular docking studies (e.g., using AutoDock Vina) assess binding affinities to target proteins. For example, derivatives with thiadiazole or triazole substituents show enhanced interactions with fungal CYP51 or cancer-related kinases. In-silico ADMET predictions (e.g., SwissADME) evaluate solubility and toxicity .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Contradictions in NMR/IR peaks may arise from tautomerism or solvent effects. For example, phenolic OH protons may shift in DMSO vs. CDCl3. Cross-validate with alternative techniques (e.g., ¹³C NMR, HSQC) and compare with literature data for analogous thiazole-phenol hybrids .

Q. What strategies improve yields in multi-step syntheses of this compound’s derivatives?

- Catalyst optimization : Polyvinyl pyridine increases reaction efficiency in thiazole-amine coupling .

- Purification : Recrystallization from ethanol/water (1:1 v/v) removes impurities .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >60% .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Q. What analytical methods quantify this compound in complex matrices (e.g., biological samples)?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% formic acid .

- Folin-Ciocalteu assay : Quantifies phenolic content via absorbance at 750 nm after reaction with the Folin reagent .

Data Contradiction and Validation

Q. How to resolve conflicting biological activity data across studies?

Variations in antifungal IC50 values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols (CLSI guidelines) and include positive controls (e.g., fluconazole) for cross-study comparability .

Q. What validation steps ensure reproducibility in synthetic protocols?

- Reagent purity : Use ≥95% pure starting materials (verified via HPLC).

- Reaction monitoring : Track intermediates via LC-MS or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.